3-Bromophenyl acetate - 35065-86-2

3-Bromophenyl acetate

Catalog Number: EVT-319850
CAS Number: 35065-86-2
Molecular Formula: C8H7BrO2
Molecular Weight: 215.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-Bromophenyl acetate is a halo substituted phenylacetic acid with anti-oxidative properties . It has been shown to inhibit penicillin biosynthetic enzymes .

Molecular Structure Analysis

The molecular formula of 3-Bromophenyl acetate is C8H7BrO2 . Its molecular weight is 215.04 g/mol . The InChIKey, a unique identifier for the compound, is CDLTWXBTYNNYLN-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

3-Bromophenyl acetate has a molecular weight of 215.04 g/mol . It has a computed XLogP3 value of 2.4, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors .

Chemical Reactions Analysis
  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom serves as a suitable coupling partner in reactions like the Suzuki-Miyaura coupling []. This allows for the introduction of various aryl or heteroaryl groups onto the phenyl ring, significantly expanding the structural diversity achievable from this starting material.
Applications
  • Synthesis of Anticancer Agents: Compounds synthesized from similar starting materials have shown promising anticancer activity against various cancer cell lines, such as KB and Hep-G2 cells [].
  • Synthesis of Tyrosine Kinase Inhibitors: Analogs bearing a 3-bromophenyl moiety demonstrate potent inhibition against epidermal growth factor receptor (EGFR) tyrosine kinase activity [, , ].
  • Synthesis of Adenosine Kinase Inhibitors: Compounds containing a 3-bromophenyl group exhibit potent and selective adenosine kinase (AK) inhibitory activity, demonstrating potential as analgesic and anti-inflammatory agents [, ].

2-[4-Acetyl-5-methyl-5-(3-nitrophenyl)-4,5-dihydro-1,3,4-oxadiazol-2-yl]-4-iodophenyl acetate

Compound Description: This compound is a 5-iodosalicylic acid-based 1,3,4-oxadiazoline derivative synthesized from methyl salicylate []. It was characterized by mass, 1H NMR, and 13C NMR spectroscopies. While its biological activity wasn't explicitly mentioned in the paper, other compounds in its series showed good inhibiting abilities on human cancer cell lines KB and Hep-G2 [].

2-[4-Acetyl-5-methyl-5-(4-nitrophenyl)-4,5-dihydro-1,3,4-oxadiazol-2-yl]-4-iodophenyl acetate

Compound Description: Similar to the previous compound, this is another 5-iodosalicylic acid-based 1,3,4-oxadiazoline derivative synthesized from methyl salicylate []. It shares the same core structure but differs in the position of the nitro group on the phenyl ring attached to the oxadiazoline ring. This compound was also characterized by mass, 1H NMR, and 13C NMR spectroscopies [].

2-(4-Acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-iodophenyl acetate

Compound Description: This compound is a 5-iodosalicylic acid-based 1,3,4-oxadiazoline derivative, part of a series studied for their in vitro cytotoxicity []. It features a phenyl ring attached to the oxadiazoline ring, lacking the nitro group present in other related compounds []. Single-crystal X-ray diffraction studies were carried out for this compound, revealing an envelope conformation for the 1,3,4-oxadiazoline ring [].

2-[4-Acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]-4-iodophenyl acetate

Compound Description: This compound, bearing a 4-fluorophenyl group on the oxadiazoline ring, is another member of the 5-iodosalicylic acid-based 1,3,4-oxadiazoline derivative series []. Single-crystal X-ray diffraction studies confirmed its structure and revealed an envelope conformation for the 1,3,4-oxadiazoline ring. The packing is determined by C–H...O, C–H...π, and I...π interactions [].

2-[4-Acetyl-5-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]-4-iodophenyl acetate

Compound Description: This compound is a 5-iodosalicylic acid-based 1,3,4-oxadiazoline derivative featuring a 4-chlorophenyl group attached to the oxadiazoline ring []. Its structure was confirmed by single-crystal X-ray diffraction, revealing a nearly planar 1,3,4-oxadiazoline ring and Cl...π interactions in its packing []. This compound exhibited good inhibiting abilities on the human cancer cell lines KB and Hep-G2, with IC50 values of 0.9–4.5 μM [].

2-[4-Acetyl-5-(3-bromophenyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]-4-iodophenyl acetate

Compound Description: This compound is a 5-iodosalicylic acid-based 1,3,4-oxadiazoline derivative, characterized by mass, 1H NMR, and 13C NMR spectroscopies []. Notably, this compound incorporates a 3-bromophenyl group in its structure, directly mirroring the bromophenyl substitution present in 3-Bromophenyl acetate [].

2-[4-Acetyl-5-(4-bromophenyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]-4-iodophenyl acetate

Compound Description: This compound, another 5-iodosalicylic acid-based 1,3,4-oxadiazoline derivative, features a 4-bromophenyl group on the oxadiazoline ring []. It was characterized by mass, 1H NMR, and 13C NMR spectroscopies, and its structural similarity to previously mentioned compounds suggests it could be synthesized via similar routes []. Additionally, this compound exhibited good inhibiting abilities on the human cancer cell lines KB and Hep-G2, with IC50 values of 0.9–4.5 μM [].

2-[4-Acetyl-5-methyl-5-(4-methylphenyl)-4,5-dihydro-1,3,4-oxadiazol-2-yl]-4-iodophenyl acetate

Compound Description: This compound is a 5-iodosalicylic acid-based 1,3,4-oxadiazoline derivative, characterized by mass, 1H NMR, and 13C NMR spectroscopies []. It features a 4-methylphenyl substituent on the oxadiazoline ring, differentiating it from other halogenated analogues in the series [].

2-[5-(4-Acetamidophenyl)-4-acetyl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]-4-iodophenyl acetate

Compound Description: This compound belongs to the series of 5-iodosalicylic acid-based 1,3,4-oxadiazoline derivatives, characterized by mass, 1H NMR, and 13C NMR spectroscopies []. It features a 4-acetamidophenyl group attached to the oxadiazoline ring, introducing an amide functionality not present in other related compounds [].

4-Bromosteroids

Compound Description: 4-Bromosteroids are a class of steroids modified with a bromine atom at the 4-position of the steroid nucleus []. These compounds are recognized for their potential as aromatase inhibitors [].

6-Bromosteroids

Compound Description: 6-Bromosteroids represent another class of steroids where the bromine atom is specifically placed at the 6-position of the steroid nucleus []. Similar to their 4-bromo counterparts, these compounds also show potential as aromatase inhibitors [].

Chlormadinone acetate

Compound Description: Chlormadinone acetate is a steroidal progestin medication primarily used in combined hormonal contraceptives []. It contains a chlorine atom at the 6-position of the steroid nucleus, distinguishing it from the brominated steroid derivatives mentioned earlier [].

Bis(3-bromophenyl) ether of (5β)-cholane-3,24-diol

Compound Description: This compound is a steroid derivative where two 3-bromophenyl groups are linked to the steroid nucleus via ether linkages at the 3 and 24 positions []. This compound serves as a precursor for synthesizing macrocycles incorporating both steroid and polyamine fragments through palladium-catalyzed amination reactions [].

2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole (BPB)

Compound Description: 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole is a benzimidazole derivative that acts as a potent copper corrosion inhibitor in acidic solutions []. Studies have shown that BPB exhibits a mixed-type inhibition mechanism and adsorbs onto the copper surface, forming a protective layer [].

(E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one

Compound Description: This compound is a chalcone derivative characterized by a trans-configured olefinic double bond conjugated to a carbonyl group []. It features both a 3-bromophenyl and a 3-fluorophenyl ring in its structure [].

(E)-1-(3-Bromo­phen­yl)-3-(4-nitro­phen­yl)prop-2-en-1-one

Compound Description: This compound is a chalcone derivative with a 3-bromophenyl ring and a 4-nitrophenyl ring linked by a propenone bridge []. The molecule adopts a nearly planar conformation in the solid state, and its crystal structure is stabilized by weak C—H⋯O hydrogen bonds [].

N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine

Compound Description: This compound is a Schiff base synthesized from 3-bromobenzaldehyde and 2-(piperidin-1-yl)ethanamine []. It is characterized by the presence of an imine bond (C=N) formed by the condensation reaction between the aldehyde and amine groups.

N4-(3-bromophenyl)-7-(substituted benzyl)pyrrolo[2,3-d]pyrimidines

Compound Description: This series of compounds features a pyrrolo[2,3-d]pyrimidine core with a 3-bromophenyl group at the N4 position and various substituted benzyl groups at the N7 position []. These compounds were designed as potent multitargeted receptor tyrosine kinase inhibitors, specifically targeting PDGFRβ and VEGFR-2, showing promising in vivo antitumor and antiangiogenic activity [].

Tetrakis-meso-(3-bromophenyl)-porphyrinato Lanthanum(III) and Neodymium(III) Triple-Decker Complexes

Compound Description: These complexes consist of a central crown phthalocyanine unit sandwiched between two tetrakis-meso-(3-bromophenyl)porphyrinato ligands, coordinated to either a lanthanum(III) or neodymium(III) metal center []. These triple-decker complexes were synthesized to investigate their photophysical and electrochemical properties [].

(S)-5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one

Compound Description: This chiral compound serves as a valuable building block in synthesizing various natural products []. Its absolute configuration was determined to be (S) using chiroptical spectroscopic techniques, including vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD) [].

3-(3-bromophenyl)-4-(3,5-dichlorophenylamino)furan-2(5H)-one

Compound Description: This compound features a furan-2(5H)-one core substituted with a 3-bromophenyl group at the 3-position and a 3,5-dichlorophenylamino group at the 4-position []. Its crystal structure was determined using X-ray diffraction, revealing specific bond lengths, angles, and intermolecular interactions within the solid-state packing [].

(E)-1-(3-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Compound Description: This compound is a chalcone derivative with a 3-bromophenyl ring and a 3,4-dimethoxyphenyl ring connected by a propenone linker []. The E configuration of the double bond and the s-cis conformation of the carbonyl group relative to the double bond define the overall conformation of this molecule [].

(±)-trans-5-Benzoyl-4-(3-bromophenyl)-2-(1H-indol-3-yl)-4,5-dihydrofuran-3-carbonitrile

Compound Description: This compound features a dihydrofuran ring substituted with various groups, including a 3-bromophenyl moiety []. The molecule adopts a twisted envelope conformation and exhibits intramolecular C—H⋯O interactions and intermolecular N—H⋯O, C—H⋯Br, and C—H⋯π interactions in its crystal structure [].

4-[(3-Bromophenyl)amino]-6-(methylamino)pyrido[3,4-d]pyrimidine (PD 158780)

Compound Description: This compound, known as PD 158780, is a potent and specific inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and other members of the erbB family [, ]. It acts by competitively binding at the ATP site of these enzymes [, ].

7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines

Compound Description: This series of compounds comprises a pyrido[4,3-d]pyrimidine core with a 3-bromophenyl group at the 4-position and diverse substituents at the 7-position []. These compounds were designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), exhibiting potent activity against isolated enzymes and EGFR autophosphorylation in A431 cells [].

(1E)-1-(3-Bromophenyl)ethanone 2,4-dinitrophenylhydrazone

Compound Description: This compound is a hydrazone derivative formed from the reaction of 3-bromoacetophenone with 2,4-dinitrophenylhydrazine []. It features two molecules in the asymmetric unit, with weak C—H⋯O hydrogen bonds and π–π stacking interactions influencing the crystal packing [].

[(18)F]N-(4'-fluorobenzyl)-4-(3-bromophenyl)acetamide

Compound Description: This compound is a radiolabeled derivative of N-(4'-fluorobenzyl)-4-(3-bromophenyl)acetamide, designed for imaging the sigma receptor status of tumors using positron emission tomography (PET) []. It exhibits high affinity for both sigma(1) and sigma(2) receptors [].

4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine (ABT-702)

Compound Description: This compound, known as ABT-702, is a potent and orally active non-nucleoside adenosine kinase (AK) inhibitor [, ]. It exhibits analgesic and anti-inflammatory properties in animal models and is highly selective for AK over other adenosine-related targets [, ].

(2E)-1-(3-Bromophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-en-1-one

Compound Description: This compound is a chalcone derivative featuring a 3-bromophenyl ring linked to a 4,5-dimethoxy-2-nitrophenyl ring through a propenone unit []. Its crystal structure reveals a twisted conformation and highlights the role of weak C—H⋯O interactions and π–π interactions in stabilizing the packing arrangement [].

2,4-Bis(3-bromophenyl)-3-azabicyclo[3.3.1]nonan-9-one

Compound Description: This compound features a bicyclic azanone core with two 3-bromophenyl groups substituted at the 2 and 4 positions []. The molecule adopts a twin-chair conformation with equatorial orientations of the bromophenyl groups. The crystal packing is stabilized by N—H⋯O and C—H⋯O interactions [].

(2E)-1-(3-Bromophenyl)-3-(6-methoxy-2-naphthyl)prop-2-en-1-one

Compound Description: This compound is a chalcone derivative characterized by a 3-bromophenyl ring linked to a 6-methoxy-2-naphthyl ring via a propenone unit []. The molecule exhibits significant twisting around the propenone bridge, and weak C—H⋯π contacts contribute to the crystal packing [].

(E)-1-(3-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one

Compound Description: This compound is a chalcone derivative featuring a 3-bromophenyl ring and a 4-ethoxyphenyl ring connected by a propenone unit []. The molecule adopts an E configuration around the double bond, and the ethoxy group lies nearly coplanar with the attached benzene ring. C—H⋯O hydrogen bonds play a role in stabilizing the crystal structure [].

(E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate

Compound Description: This compound is an α,β-unsaturated ester featuring a 3-bromophenyl group attached to the double bond []. The molecule adopts an E configuration, and intermolecular C—H⋯O hydrogen bonds contribute to the formation of centrosymmetric dimers in the crystal structure [].

(E)-3-[(3-Bromophenyl)iminomethyl]benzene-1,2-diol

Compound Description: This compound is an enol-imine derivative characterized by a 3-bromophenyl ring attached to an imine group, which is in turn linked to a benzene-1,2-diol moiety []. The molecule adopts an E configuration around the imine bond and exhibits both intramolecular and intermolecular hydrogen bonding interactions [].

7-Bromo-2-chlorophenoxaphosphine 10-oxide

Compound Description: This compound is a phenoxaphosphine derivative characterized by a bromine atom at the 7-position and a chlorine atom at the 2-position, synthesized through a Friedel-Crafts acylation-cyclization reaction using phosphorus trichloride [].

6-Bromo-2-fluoroxanthen-9-one

Compound Description: This compound is a xanthene derivative containing a bromine atom at the 6-position and a fluorine atom at the 2-position. It is synthesized through a Friedel-Crafts acylation-cyclization reaction using oxalyl chloride [].

(E)-3-(Biphenyl-4-yl)-1-(3-bromophenyl)prop-2-en-1-one

Compound Description: This compound is a chalcone derivative with a 3-bromophenyl ring linked to a biphenyl group through a propenone unit []. The molecule adopts an E configuration around the double bond. The crystal packing exhibits C—H⋯π interactions [].

N-(3-Bromo­phenyl)­phthal­imide

Compound Description: This compound features a phthalimide group directly linked to a 3-bromophenyl moiety []. The molecule shows a twisted conformation between the benzene and phthalimido units. In the crystal structure, Br⋯O interactions contribute to the intermolecular interactions [].

Carbethoxy-5-(3'-bromophenyl)-3-aryl-2-cyclohexenones

Compound Description: This series of compounds comprises a cyclohexenone core with a 3-bromophenyl substituent at the 5-position, a carbethoxy group at the 6-position, and various aryl groups at the 3-position []. These compounds were evaluated for their anticancer, antitubercular, and antimicrobial activities [].

6-Aryl-4-(3'-bromophenyl)-3-oxo-2,3a,4,5-tetrahydro-2H-indazoles

Compound Description: This series of compounds features an indazole core with a 3-bromophenyl group at the 4-position and various aryl substituents at the 6-position []. These compounds were synthesized from the corresponding Carbethoxy-5-(3'-bromophenyl)-3-aryl-2-cyclohexenones and evaluated for their anticancer, antitubercular, and antimicrobial activities [].

5-(5″-Substituted-3″-bromophenyl)-2′-β-deoxyuridines

Compound Description: This series of compounds involves nucleoside analogues where a 3-bromophenyl group, bearing various substituents at the 5″-position, is attached to the 5-position of the pyrimidine ring of 2′-deoxyuridine []. These compounds were investigated for their activity against human cytomegalovirus (HCMV) and human immunodeficiency virus (HIV) [].

3-(3-Bromo­phen­yl)-1-(4-bromo­phen­yl)prop-2-en-1-one

Compound Description: This compound is a chalcone derivative characterized by a 3-bromophenyl ring and a 4-bromophenyl ring connected via a propenone linker []. The presence of two bromine atoms, one on each aromatic ring, distinguishes it from other related chalcones. The crystal structure is stabilized by intermolecular Br⋯Br contacts and C—H⋯π interactions [].

(2E)-1-(3-Bromo­phen­yl)-3-phenyl­prop-2-en-1-one

Compound Description: This compound is a chalcone derivative featuring a 3-bromophenyl ring linked to a phenyl ring via a propenone unit []. The crystal structure reveals a twisted conformation and highlights the role of C—H⋯Br interactions in forming infinite chains along the c-axis [].

(2E)-1-(3-Bromo­phen­yl)-3-(4-chloro­phen­yl)prop-2-en-1-one

Compound Description: This compound is a chalcone derivative characterized by a 3-bromophenyl ring and a 4-chlorophenyl ring connected via a propenone linker []. The crystal structure exhibits a twisted conformation, with Br⋯Br, Cl⋯Cl, and C—H⋯π interactions influencing the packing arrangement [].

3-(3-Bromo­phenyl)-1-(2-naphthyl)prop-2-en-1-one

Compound Description: This compound is a chalcone derivative featuring a 3-bromophenyl ring linked to a naphthyl ring through a propenone unit []. The crystal structure reveals an s-cis conformation for the ketone system and highlights the role of C—H⋯Br and C—H⋯π interactions in stabilizing the crystal packing [].

Methyl 2-(2-Bromophenyl)acetates

Compound Description: These compounds are a class of substituted phenylacetates featuring a bromine atom at the ortho position (2-position) of the phenyl ring []. They serve as valuable building blocks in organic synthesis, particularly in constructing heterocyclic systems [].

Properties

CAS Number

35065-86-2

Product Name

3-Bromophenyl acetate

IUPAC Name

(3-bromophenyl) acetate

Molecular Formula

C8H7BrO2

Molecular Weight

215.04 g/mol

InChI

InChI=1S/C8H7BrO2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3

InChI Key

CDLTWXBTYNNYLN-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC(=CC=C1)Br

Canonical SMILES

CC(=O)OC1=CC(=CC=C1)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.